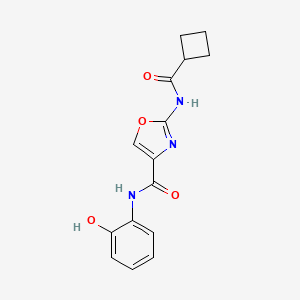
2-(cyclobutanecarboxamido)-N-(2-hydroxyphenyl)oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(cyclobutanecarboxamido)-N-(2-hydroxyphenyl)oxazole-4-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known for its anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. In
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-(cyclobutanecarboxamido)-N-(2-hydroxyphenyl)oxazole-4-carboxamide involves the reaction of 2-amino-4-(2-hydroxyphenyl)oxazole with cyclobutanecarboxylic acid chloride, followed by the addition of ammonia to form the desired product.
Starting Materials
2-amino-4-(2-hydroxyphenyl)oxazole, cyclobutanecarboxylic acid chloride, ammonia
Reaction
Step 1: 2-amino-4-(2-hydroxyphenyl)oxazole is reacted with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine to form 2-(cyclobutanecarboxamido)-4-(2-hydroxyphenyl)oxazole., Step 2: Ammonia is added to the reaction mixture to form the final product, 2-(cyclobutanecarboxamido)-N-(2-hydroxyphenyl)oxazole-4-carboxamide.
Mechanism Of Action
The mechanism of action of 2-(cyclobutanecarboxamido)-N-(2-hydroxyphenyl)oxazole-4-carboxamide involves the inhibition of the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and cancer. By inhibiting the activity of COX-2, 2-(cyclobutanecarboxamido)-N-(2-hydroxyphenyl)oxazole-4-carboxamide reduces the production of prostaglandins, thereby reducing inflammation and inhibiting the growth of cancer cells.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-(cyclobutanecarboxamido)-N-(2-hydroxyphenyl)oxazole-4-carboxamide have been extensively studied. It has been found to have anti-inflammatory effects by reducing the production of prostaglandins. Additionally, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-(cyclobutanecarboxamido)-N-(2-hydroxyphenyl)oxazole-4-carboxamide in lab experiments is its potential therapeutic applications. This compound has been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for the study of 2-(cyclobutanecarboxamido)-N-(2-hydroxyphenyl)oxazole-4-carboxamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer. Another direction is to study its mechanism of action in more detail, in order to fully understand its biochemical and physiological effects. Additionally, further studies are needed to optimize the synthesis method and improve the solubility of this compound.
Scientific Research Applications
2-(cyclobutanecarboxamido)-N-(2-hydroxyphenyl)oxazole-4-carboxamide has been widely studied for its potential therapeutic applications. It has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Additionally, it has been found to have anti-cancer properties, making it a potential candidate for the development of new cancer drugs.
properties
IUPAC Name |
2-(cyclobutanecarbonylamino)-N-(2-hydroxyphenyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c19-12-7-2-1-6-10(12)16-14(21)11-8-22-15(17-11)18-13(20)9-4-3-5-9/h1-2,6-9,19H,3-5H2,(H,16,21)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJOBIQDAXKWAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NC(=CO2)C(=O)NC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclobutanecarboxamido)-N-(2-hydroxyphenyl)oxazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


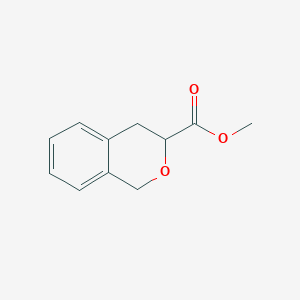
![4-[(3,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-(methylsulfanyl)pyrimidine](/img/structure/B2912565.png)
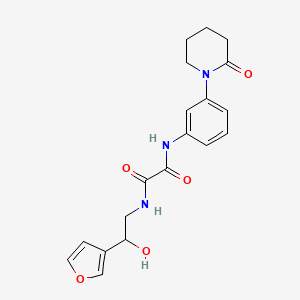

![2-[1-(5-Methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2912568.png)
![2-(2-(benzylthio)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2912569.png)
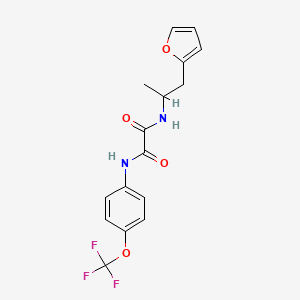
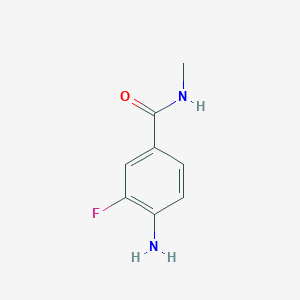
![6-Ethoxy-3-(4-fluorophenyl)sulfonyl-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2912576.png)
![1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2912578.png)
![N-(2-methoxyethyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2912579.png)

